4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that is commonly referred to as BAY 11-7082. It is a small molecule inhibitor that is widely used in scientific research to study the NF-κB pathway.
Wirkmechanismus
BAY 11-7082 acts as an inhibitor of the NF-κB pathway by blocking the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activation of NF-κB. By preventing the degradation of IκBα, BAY 11-7082 prevents the activation of NF-κB and the downstream transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, and the inhibition of cell proliferation. Additionally, BAY 11-7082 has been shown to have anti-tumor properties in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BAY 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. Additionally, BAY 11-7082 has been shown to have low toxicity in vitro and in vivo. However, one limitation of BAY 11-7082 is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of BAY 11-7082 as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, there is ongoing research into the development of more potent and selective inhibitors of the NF-κB pathway, which could have potential clinical applications. Finally, BAY 11-7082 could be used in combination with other inhibitors or therapeutic agents to enhance their efficacy.
Synthesemethoden
The synthesis of BAY 11-7082 involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3,4-dimethylpyrazole-5-carboxylic acid hydrazide. The resulting hydrazide is then reacted with 4-bromo-1-chlorobenzene to form BAY 11-7082. The overall yield of the synthesis is approximately 50%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and apoptosis. As such, BAY 11-7082 has been widely used in scientific research to study the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, BAY 11-7082 has been shown to have anti-viral and anti-bacterial properties, making it a potential therapeutic agent for infectious diseases.
Eigenschaften
Molekularformel |
C14H16BrN3O |
---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
4-bromo-N-(3,4-dimethylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-13(12(15)8-16-18)14(19)17-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
GYUVVLFDXOVSJM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.